2-Benzyl-4-carboxymethyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester
Description
2-Benzyl-4-carboxymethyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester is a piperazine derivative featuring a benzyl group at position 2, a carboxymethyl substituent at position 4, a ketone at position 3, and a tert-butyl ester at position 1. The tert-butyl ester group enhances stability during synthesis and can influence pharmacokinetic properties, while the carboxymethyl and benzyl groups contribute to solubility and target binding .
Properties
IUPAC Name |
2-[3-benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-18(2,3)25-17(24)20-10-9-19(12-15(21)22)16(23)14(20)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWBAMOQBLYFEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(=O)C1CC2=CC=CC=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-benzyl-4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the piperazine ring, followed by the introduction of the benzyl and tert-butoxycarbonyl groups. The final step involves the addition of the acetic acid moiety. Reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3-benzyl-4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(S)-2-(3-benzyl-4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored as a potential drug candidate for various therapeutic areas, including anti-inflammatory and anticancer treatments.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-2-(3-benzyl-4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs and their substituent differences are summarized below:
Key Research Findings
Physical and Chemical Properties
Advantages and Limitations
- Advantages of Target Compound :
- Limitations :
Biological Activity
2-Benzyl-4-carboxymethyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester, a compound with the molecular formula and a molecular weight of approximately 348.4 g/mol, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound is characterized by a piperazine ring substituted with a benzyl group and multiple carboxymethyl groups. Its structural complexity may contribute to diverse biological interactions.
Research indicates that compounds similar to 2-benzyl-4-carboxymethyl-3-oxo-piperazine derivatives exhibit modulatory effects on various biological pathways. For instance, some derivatives have been identified as modulators of fatty acid amide hydrolase (FAAH), an enzyme involved in the endocannabinoid system, which plays a crucial role in pain modulation and anxiety management .
Antimicrobial Activity
Studies have shown that piperazine derivatives possess antimicrobial properties. The presence of functional groups such as carboxymethyl may enhance the interaction with microbial membranes, leading to increased efficacy against bacterial strains .
Anti-inflammatory Effects
In vitro studies suggest that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This could be particularly beneficial in conditions like arthritis or other inflammatory diseases .
Case Studies
- Modulation of FAAH : A study highlighted that related piperazine derivatives effectively inhibited FAAH, leading to increased levels of endocannabinoids, which are known to alleviate pain and anxiety symptoms .
- Antimicrobial Efficacy : In a comparative analysis of several piperazine derivatives, 2-benzyl-4-carboxymethyl-3-oxo-piperazine demonstrated significant activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
- Anti-inflammatory Activity : A recent investigation into the anti-inflammatory effects of similar compounds indicated a reduction in the production of TNF-alpha and IL-6 in macrophage cultures treated with piperazine derivatives, including 2-benzyl-4-carboxymethyl-3-oxo-piperazine .
Data Table: Biological Activities of Piperazine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
